5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine
Description
5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine is a 1,3,4-thiadiazole derivative characterized by a thiadiazole core (a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom) substituted with an amine group at position 2 and a 2-isopropoxyphenyl group at position 4.
Properties
IUPAC Name |
5-(2-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)15-9-6-4-3-5-8(9)10-13-14-11(12)16-10/h3-7H,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKMHCZYDJKJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 2-isopropoxybenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole ring. This interaction can modulate biological pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Thiadiazole Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at position 5 of the thiadiazole ring. Key structural analogs include:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazol-2-ylamine Derivatives
Anticonvulsant Activity
Analogous 1,3,4-thiadiazole compounds with benzothiazole-linked hydrophobic domains exhibit potent anticonvulsant activity. For example:
- 2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide: Demonstrated 100% effectiveness in the maximal electroshock (MES) model, comparable to phenytoin .
- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide: Similar efficacy, highlighting the role of electron-donating groups (e.g., methoxy) in enhancing activity .
Fungicidal and Insecticidal Activity
- 5-(4-Methylphenyl)-[1,3,4]thiadiazol-2-ylamine : Exhibits insecticidal and fungicidal effects against Sclerotinia sclerotiorum and Rhizoctonia solani (50 μg/mL inhibition >50%) .
- 5-(5-Chlorothiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine : Chlorothiophene substitution may improve binding to fungal enzymes like succinate dehydrogenase (SDH), as seen in oxadiazole analogs .
Biological Activity
5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables that illustrate its potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C10H12N4OS
- Molecular Weight : 224.29 g/mol
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .
- Case Study : A study demonstrated that certain thiadiazole derivatives increased apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.28 to 10 μg/mL depending on the specific derivative tested .
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial activity:
- In Vitro Studies : Compounds similar to this compound have been tested against various bacterial strains. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) in the low µg/mL range against pathogens such as Staphylococcus aureus and Escherichia coli .
Research Findings
A summary of key research findings regarding the biological activities of thiadiazole derivatives is presented in the table below:
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow it to interact with multiple biological pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for nucleotide synthesis in cancer cells.
- Apoptosis Induction : It promotes apoptosis through modulation of signaling pathways related to cell survival and death.
- Synergistic Effects : When combined with other therapeutic agents, thiadiazole derivatives can enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
